molecular formula C14H12S B14660109 2-Ethylnaphtho[1,2-B]thiophene CAS No. 51925-26-9

2-Ethylnaphtho[1,2-B]thiophene

Cat. No.: B14660109
CAS No.: 51925-26-9
M. Wt: 212.31 g/mol
InChI Key: FWYRKNFACBNVAX-UHFFFAOYSA-N
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Description

2-Ethylnaphtho[1,2-B]thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound this compound is characterized by the presence of an ethyl group attached to the naphtho[1,2-B]thiophene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylnaphtho[1,2-B]thiophene can be achieved through various methods. One common approach involves the cyclization of naphthalene derivatives with sulfur-containing reagents. For instance, the Paal-Knorr synthesis is a well-known method for preparing thiophene derivatives, including this compound . This reaction typically involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethylnaphtho[1,2-B]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, thioether derivatives

    Substitution: Various substituted thiophene derivatives

Mechanism of Action

The mechanism of action of 2-Ethylnaphtho[1,2-B]thiophene and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, these compounds may inhibit enzymes or modulate receptor activity, leading to therapeutic effects . The exact mechanism can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylnaphtho[1,2-B]thiophene is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties.

Properties

CAS No.

51925-26-9

Molecular Formula

C14H12S

Molecular Weight

212.31 g/mol

IUPAC Name

2-ethylbenzo[g][1]benzothiole

InChI

InChI=1S/C14H12S/c1-2-12-9-11-8-7-10-5-3-4-6-13(10)14(11)15-12/h3-9H,2H2,1H3

InChI Key

FWYRKNFACBNVAX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(S1)C3=CC=CC=C3C=C2

Origin of Product

United States

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